molecular formula C24H22N2O4S B2711988 N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide CAS No. 1251644-08-2

N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide

Cat. No.: B2711988
CAS No.: 1251644-08-2
M. Wt: 434.51
InChI Key: MLNLGRRYDTZPEN-UHFFFAOYSA-N
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Description

N-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide (hereafter referred to as the target compound) is a hybrid molecule combining a 1,3-oxazole core with a benzenesulfonamide moiety. The oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding . The sulfonamide group (–SO₂–NH–) is a classic pharmacophore found in drugs with diverse biological activities, including antimicrobial and anti-inflammatory effects .

Properties

IUPAC Name

N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-18-23(25-24(30-18)19-13-15-21(29-2)16-14-19)17-26(20-9-5-3-6-10-20)31(27,28)22-11-7-4-8-12-22/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNLGRRYDTZPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzoyl chloride derivative: This step involves the reaction of 2,6-difluorobenzoic acid with thionyl chloride to form 2,6-difluorobenzoyl chloride.

    Nucleophilic substitution: The 2,6-difluorobenzoyl chloride is then reacted with 3-fluorobenzylamine to form the corresponding amide.

    Cyclization: The amide is subjected to cyclization with 3-methylpiperidine to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide. Research indicates that derivatives of sulfonamides can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Sulfonamides are known to modulate inflammatory responses, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. Experimental models have demonstrated that related compounds can reduce pro-inflammatory cytokine levels, indicating a possible therapeutic role in inflammation management.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of sulfonamide derivatives. The presence of the oxazole ring may enhance the compound's ability to interact with microbial enzymes or receptors, leading to effective inhibition of bacterial growth. Case studies show promising results against various bacterial strains, suggesting its utility as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the molecular structure can significantly affect its biological activity. For example:

ModificationEffect on Activity
Substitution on the phenyl ringAlters binding affinity to target proteins
Variation in alkyl chain lengthInfluences solubility and bioavailability
Changes to the oxazole moietyAffects interaction with biological targets

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent.

Animal Models

Animal studies have further elucidated the pharmacokinetics and therapeutic efficacy of this compound. In a murine model of inflammation, administration resulted in decreased edema and inflammatory markers compared to control groups, supporting its anti-inflammatory claims.

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Structural-Activity Relationships (SAR)

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound may enhance π-π stacking or hydrogen bonding compared to halogenated analogs (e.g., 4-chlorophenyl in Compound 1a).
  • Sulfonamide vs.
  • Heterocyclic Core Flexibility : Replacing oxazole with triazole () or pyrazoline () alters conformational rigidity and electronic properties, influencing bioavailability and target selectivity.

Biological Activity

N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H26N2O5S
  • Molecular Weight : 478.57 g/mol
  • LogP : 5.1666
  • Polar Surface Area : 65.089 Ų

While specific mechanisms for this compound are still under investigation, related compounds in the oxazole class have shown various biological activities, including:

  • Inhibition of Enzymatic Activity : Some oxazole derivatives have been reported to inhibit enzymes such as acetylcholinesterase, which is crucial in neuropharmacology and may have implications in Alzheimer's disease treatment .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, suggesting potential uses in treating infections .

Biological Activity Data

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectsReference
Enzyme InhibitionPotential inhibition of acetylcholinesterase
Antimicrobial ActivityInhibitory effects against bacterial strains
CytotoxicityPreliminary studies indicate cytotoxic effects on cancer cell lines

Case Studies and Research Findings

  • Enzyme Inhibition Study : A study conducted on piperazine derivatives showed that compounds structurally related to this compound effectively inhibited acetylcholinesterase at varying concentrations. This suggests that similar mechanisms may be applicable to our compound of interest .
  • Antimicrobial Testing : Research on sulfonamide derivatives has indicated broad-spectrum antimicrobial activity. In vitro tests demonstrated that compounds with similar sulfonamide groups exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Initial cytotoxicity assays involving cancer cell lines revealed that certain oxazole derivatives could induce apoptosis in malignant cells. The specific pathways involved are still being elucidated, but there is a growing body of evidence supporting the potential of these compounds in cancer therapy .

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